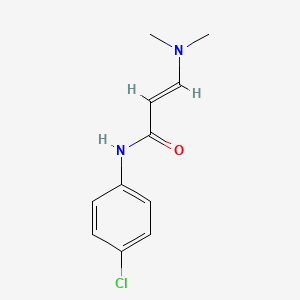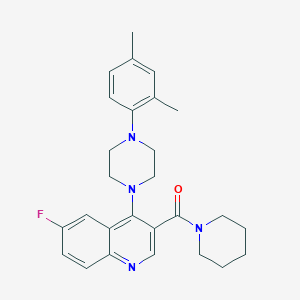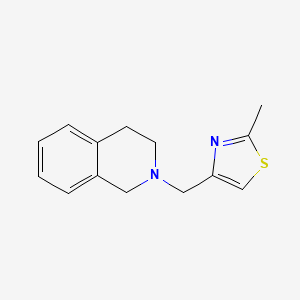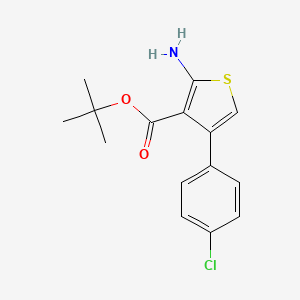![molecular formula C24H17ClFN3O3 B2606131 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide CAS No. 1207033-30-4](/img/structure/B2606131.png)
3,5-dimethoxy-N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesized derivatives of this compound have been investigated for their antimicrobial properties. Specifically, compounds such as d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings suggest potential applications in combating microbial infections.
Anticancer Potential
Cancer remains a significant global health challenge, and novel therapeutic approaches are continually sought. Compounds d6 and d7 from this family exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . These findings highlight the compound’s potential as a lead candidate for rational drug design in cancer treatment.
Heterocyclic Thiazole Nucleus
The thiazole nucleus present in this compound has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazoles achieve their antimicrobial effects by blocking bacterial lipid biosynthesis and employing additional mechanisms against various bacterial species.
Structure–Activity Relationship
The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity . Understanding this relationship can guide further modifications for enhanced efficacy.
Crystal Structure
The crystal structure of 3,3’-dimethoxy-4,4’-oxy-di-benzaldehyde (a related compound) has been characterized. The compound exhibits a monoclinic crystal lattice with specific unit cell dimensions and molecular arrangements . While this specific compound differs slightly, understanding its crystal structure can provide insights into the target compound’s behavior.
Diphenyl Ether Herbicides
Diphenyl ether herbicides, which share structural similarities with this compound, are protoporphyrinogen oxidase inhibitors. These herbicides are widely used due to their high efficiency, low toxicity, and excellent characteristics . Exploring these similarities may reveal additional applications or mechanisms of action.
Zukünftige Richtungen
The future research directions for this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential applications in various industries, such as pharmaceuticals, based on the known activities of other benzamide derivatives .
Eigenschaften
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O3/c25-16-6-4-14(5-7-16)21-12-22(32-13-23(27)30)19-11-18(8-9-20(19)29-21)28-24(31)15-2-1-3-17(26)10-15/h1-12H,13H2,(H2,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVITVBAYNXIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2606050.png)
![7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2606051.png)
![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)
![3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B2606061.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

